molecular formula C11H13N3O2 B3043165 Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 76075-25-7

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B3043165
CAS No.: 76075-25-7
M. Wt: 219.24 g/mol
InChI Key: FNPSJGHPQNUUPI-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 76075-25-7) is a fused heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.25 g/mol . It features an imidazo[1,2-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and an ethyl ester at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-10(15)9-6-14-8(3)5-7(2)12-11(14)13-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPSJGHPQNUUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with ethyl acetoacetate, followed by cyclization under acidic conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Methyl vs. Halogen Groups

Ethyl 5,7-Dichloroimidazo[1,2-c]pyrimidine-2-Carboxylate (CAS 1313712-28-5)
  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Key Differences: Chlorine atoms at positions 5 and 7 increase electronegativity and stability compared to methyl groups.
  • Applications : Used in Suzuki cross-coupling reactions to generate amides via Dimroth rearrangement under basic conditions .
Ethyl 3,6-Dichloroimidazo[1,2-a]pyridine-2-Carboxylate (CAS 478040-91-4)
  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Key Differences :
    • Dichloro substitution on the pyridine ring alters electronic properties and steric hindrance.
    • Reduced solubility in polar solvents compared to methylated derivatives.
    • Demonstrated utility in antiviral and kinase inhibitor synthesis .

Core Heterocycle Modifications

Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-Carboxylate (CAS 1871041-43-8)
  • Molecular Formula : C₁₀H₁₂N₄O₂
  • Key Differences :
    • Replacement of the imidazole ring with a triazole ring enhances hydrogen-bonding capacity.
    • Improved metabolic stability due to the triazole’s resistance to oxidation.
    • Lower molecular weight (228.23 g/mol) compared to the imidazo-pyrimidine analog .
Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-Carboxylate (CAS 1232224-62-2)
  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Key Differences :
    • Pyrazole fusion reduces aromaticity, altering electronic distribution.
    • Dichloro substitution enhances reactivity in nucleophilic aromatic substitution.
    • Applications in synthesizing kinase inhibitors and anticoagulants .

Positional Isomerism and Functional Group Effects

Ethyl 6,8-Dibromo-5-Methylimidazo[1,2-a]pyridine-2-Carboxylate (CAS 859787-43-2)
  • Molecular Formula : C₁₁H₁₀Br₂N₂O₂
  • Key Differences: Bromine atoms at positions 6 and 8 increase steric bulk and polarizability. Used in radiopharmaceutical labeling due to bromine’s isotopic properties .
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-Carboxylate (CAS 1000017-97-9)
  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Key Differences: Amino group at position 5 enhances solubility in aqueous media. Increased hydrogen-bond donor capacity (NH₂) improves binding to biological targets like CDK inhibitors .

Biological Activity

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • SMILES : CCOC(=O)C1=C2N=C(C=C(N2C=N1)C)C
  • InChIKey : GNBCQZPQUQPWDG-UHFFFAOYSA-N

The compound features a unique imidazo-pyrimidine core structure that influences its reactivity and biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, compounds synthesized from related structures have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In a study involving substituted imidazo[1,2-a]pyridine derivatives, compounds showed moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Its mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation. For example, similar compounds have been found to act as cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation and could lead to apoptosis in cancer cells .

Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor. Preliminary findings suggest it may inhibit certain enzymes linked to inflammatory processes or cancer progression. However, specific targets remain to be fully elucidated.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes reacting 5,7-dimethylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base like triethylamine. The reaction is generally conducted in organic solvents such as dichloromethane at room temperature.

Reaction Pathways

  • Oxidation : The compound can undergo oxidation using agents like potassium permanganate.
  • Reduction : Reduction reactions are feasible with sodium borohydride.
  • Substitution : Nucleophilic substitution can occur at the carboxylate group leading to various derivatives.

Study 1: Antituberculosis Activity

A series of derivatives based on imidazo[1,2-a]pyridine were synthesized and tested for their antimycobacterial activity. The study highlighted that specific substitutions on the imidazo ring significantly influenced activity levels against Mycobacterium tuberculosis. The most active compounds were identified with MIC values comparable to established antituberculosis agents .

Study 2: Enzyme Inhibition Mechanism

Research into the enzyme inhibition properties of related compounds has shown promising results in modulating pathways associated with cancer progression. These studies suggest that modifications to the imidazo-pyrimidine framework can enhance selectivity and potency against target enzymes involved in tumor growth and metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 2
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Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate

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